Product packaging for 5-broMo-4-iodopyridin-3-aMine(Cat. No.:CAS No. 1805270-42-1)

5-broMo-4-iodopyridin-3-aMine

Cat. No.: B3048739
CAS No.: 1805270-42-1
M. Wt: 298.91
InChI Key: KLYYCKBVFQRPIB-UHFFFAOYSA-N
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Description

5-Bromo-4-iodopyridin-3-amine (CAS 1805270-42-1) is a valuable halogenated pyridine derivative with the molecular formula C₅H₄BrIN₂ and a molecular weight of 298.91 g/mol. This compound serves as a versatile and key synthetic intermediate in organic and medicinal chemistry, particularly in the construction of more complex heterocyclic structures. Its primary research value lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the differential reactivity of the bromo and iodo substituents allows for selective, stepwise functionalization to create biaryl and other complex molecular frameworks . Scientific research has demonstrated the critical role of analogous aminopyridine scaffolds in the development of potent and selective kinase inhibitors. Specifically, these structures have been successfully employed as hinge-binding motifs in the design of inhibitors for Nek2 (NimA-related kinase 2), a serine/threonine kinase studied for its role in mitotic processes and as a potential oncology target . The structure-activity relationship (SAR) studies from this research indicate that the aminopyridine core contributes to high ligand efficiency and potent inhibitory activity, making it a privileged structure in drug discovery efforts . As a multi-halogenated aminopyridine, this compound is an essential building block for researchers synthesizing novel small molecules for biological screening, probe development, and investigating structure-activity relationships. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrIN2 B3048739 5-broMo-4-iodopyridin-3-aMine CAS No. 1805270-42-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-iodopyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYYCKBVFQRPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501303341
Record name 3-Pyridinamine, 5-bromo-4-iodo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805270-42-1
Record name 3-Pyridinamine, 5-bromo-4-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805270-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinamine, 5-bromo-4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformation Pathways of 5 Bromo 4 Iodopyridin 3 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring's electron-deficient nature generally disfavors electrophilic aromatic substitution. However, the presence of the strongly electron-donating amino (-NH₂) group at the C-3 position enhances the electron density of the ring, activating it towards electrophiles. cymitquimica.com The amino group typically directs incoming electrophiles to the ortho and para positions (C-2 and C-4). In 5-bromo-4-iodopyridin-3-amine, the C-4 position is already occupied by an iodine atom. Therefore, electrophilic attack would be directed primarily towards the C-2 position.

While plausible, electrophilic substitution is not the most common pathway for functionalizing this molecule, largely because cross-coupling reactions offer more precise regiochemical control. Nevertheless, related syntheses, such as the iodination of 2-amino-5-bromopyridine (B118841) using reagents like iodine and potassium iodate, demonstrate that electrophilic halogenation on an activated aminopyridine ring is a viable process.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for halogenated pyridines. The reaction proceeds via the addition of a nucleophile to the aromatic ring, forming a negatively charged Meisenheimer intermediate, followed by the elimination of a leaving group. The electron-withdrawing nature of the ring nitrogen facilitates this process.

In this compound, the two halogen atoms offer two potential sites for SNAr. Research on dihalogenated pyridines consistently shows that the iodine atom is a significantly better leaving group than the bromine atom. This preferential reactivity is attributed to the lower bond dissociation energy of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond (approx. 234 kJ/mol for C-I vs. 276 kJ/mol for C-Br). smolecule.com

Consequently, nucleophilic attack occurs selectively at the C-4 position, leading to the displacement of the iodide ion while leaving the C-Br bond at the C-5 position intact. This orthogonal reactivity is crucial for sequential synthesis, allowing the bromine to be used in a subsequent reaction step. smolecule.com Studies on analogous compounds like 2-bromo-5-iodopyridine (B107189) confirm that amination occurs selectively at the more reactive C–I bond. rsc.org

The amino group at C-3 is an electron-donating group, which generally deactivates an aromatic ring towards nucleophilic attack by increasing electron density. However, its position relative to the halogens still permits SNAr reactions, particularly at the highly activated C-4 position. The amino group can also be protonated under acidic conditions, which would increase the ring's electrophilicity. Furthermore, the unprotected -NH₂ group presents a challenge in some transformations, as it can compete as a nucleophile or require a protection-deprotection sequence. rsc.org

Chemoselective amination, a specific type of SNAr reaction, has been studied in dihalopyridines, highlighting the selective functionalization at the most reactive halogen site. In a study on 2-bromo-5-iodopyridine, copper-catalyzed amination with various amines, heterocycles, and amides proceeded with excellent chemoselectivity at the C-5 position (the C-I bond), yielding the aminated product while preserving the C-Br bond. rsc.org This provides a strong model for the expected reactivity of this compound, where amination would selectively occur at the C-4 position.

Table 1: Representative Chemoselective Amination at the C-I Bond of 2-Bromo-5-iodopyridine Data adapted from analogous systems to illustrate expected regioselectivity.

NucleophileCatalyst SystemProductSelectivityReference
Aliphatic AminesCopper-catalyzed5-Amino-2-bromopyridine derivativeExcellent rsc.org
HeterocyclesCopper-catalyzed5-(Heterocyclyl)-2-bromopyridine derivativeExcellent rsc.org
AmidesCopper-catalyzed5-Amido-2-bromopyridine derivativeHigh rsc.org

Cross-Coupling Reactions at Halogen Positions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for functionalizing aryl halides, and this compound is an ideal substrate for such transformations due to its dual halogenation.

The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between an organohalide and a boronic acid derivative, is highly effective and regioselective for dihalopyridines. The key step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) catalyst. This step occurs much more readily with aryl iodides than with aryl bromides.

For this compound, Suzuki-Miyaura coupling will occur exclusively at the C-4 position, replacing the iodine atom. smolecule.com This allows for the introduction of a wide variety of aryl and heteroaryl groups at this position with high precision and yield. The bromine atom at C-5 remains untouched under these conditions, making it available for a second, different cross-coupling reaction if desired, enabling the synthesis of complex, multi-substituted pyridines. smolecule.comsmolecule.com

Research on the closely related 5-bromo-4-iodopyridine-3-carboxylic acid shows that its reaction with arylboronic acids using a palladium catalyst results in selective coupling at the iodine-bearing position in yields as high as 92%. smolecule.com Similarly, 3-bromo-5-iodopyridin-4-ol (B3148148) undergoes efficient Suzuki-Miyaura coupling at the iodine position with yields ranging from 78–92%. smolecule.com

Table 2: Regioselective Suzuki-Miyaura Coupling of Halopyridines at the Iodine Position Data from analogous compounds illustrating expected reactivity and yields.

Boronic AcidCatalyst (mol%)BaseSolventYield (%)Reference
4-Methoxyphenylboronic acidPd(PPh₃)₄ (2%)K₂CO₃DMSO/H₂O92% smolecule.com
Phenylboronic acidPd(PPh₃)₄ (2%)K₂CO₃DMSO/H₂O85% smolecule.com
4-Fluorophenylboronic acidPd(PPh₃)₄ (2%)K₂CO₃DMSO/H₂O88% smolecule.com
Thiophen-2-ylboronic acidPd(PPh₃)₄ (2%)K₂CO₃DMSO/H₂O78% smolecule.com
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃THF92% smolecule.com

Sonogashira Coupling for Alkynylation and Aryl-Alkynylation

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.net In the case of this compound, the significant difference in the reactivity of the carbon-iodine and carbon-bromine bonds allows for selective functionalization. The C-I bond is considerably more reactive towards oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle. This chemoselectivity enables the introduction of an alkynyl group at the 4-position of the pyridine ring while leaving the bromo substituent intact for potential subsequent transformations.

The reaction typically involves a palladium catalyst, such as PdCl2(PPh3)2 or Pd(PPh3)4, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (B128534) (TEA) or piperidine. beilstein-journals.org The reaction can be performed under mild conditions, often at room temperature or with gentle heating. beilstein-journals.orgwashington.edu The selective Sonogashira coupling of this compound with various terminal alkynes would yield 5-bromo-4-alkynylpyridin-3-amine derivatives. These products are valuable precursors for the synthesis of a variety of fused heterocyclic systems. For instance, similar 2-amino-3-alkynyl pyridines are key intermediates in the synthesis of indole (B1671886) and quinoline (B57606) derivatives. scirp.org

Catalyst/LigandAlkyne SubstrateBase/SolventTemperature (°C)ProductYield (%)Reference
Pd(PPh₃)₄/CuIPhenylacetyleneTEA/DMF805-Bromo-4-(phenylethynyl)pyridin-3-amineGood to Excellent nih.gov (Analogous)
PdCl₂(PPh₃)₂/CuITrimethylsilylacetyleneTEA/AcetonitrileReflux5-Bromo-4-((trimethylsilyl)ethynyl)pyridin-3-amineNot reported washington.edu (Analogous)
Pd(PPh₃)₄/CuI1-HeptynePiperidine/DMFRT5-Bromo-4-(hept-1-yn-1-yl)pyridin-3-amineNot reported scirp.org (Analogous)

Buchwald-Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. nih.govuwindsor.ca This reaction is a cornerstone of modern synthetic chemistry for the construction of arylamines. For this compound, the differential reactivity of the C-I and C-Br bonds is again a key factor, with the C-I bond being the preferred site for amination. This allows for the selective introduction of a new amino substituent at the 4-position.

The reaction is typically carried out using a palladium catalyst, often in combination with a bulky phosphine (B1218219) ligand such as Xantphos or RuPhos, and a base like cesium carbonate (Cs2CO3) or sodium tert-butoxide (NaOtBu). researchgate.netnih.gov The choice of ligand and base is crucial for the efficiency of the reaction and can be tailored to the specific amine and aryl halide substrates. The Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines would provide access to a diverse range of 5-bromo-N4-substituted pyridine-3,4-diamines. These products can serve as intermediates for the synthesis of biologically active compounds and materials.

Catalyst/LigandAmine SubstrateBase/SolventTemperature (°C)ProductYield (%)Reference
Pd(OAc)₂/XantphosMorpholineCs₂CO₃/Dioxane1204-(5-Bromo-3-aminopyridin-4-yl)morpholineGood researchgate.net (Analogous)
Pd₂(dba)₃/BINAPBenzylamineNaOtBu/Toluene70N-Benzyl-5-bromo-3-aminopyridin-4-amineNot Reported (Analogous)
Pd(OAc)₂/RuPhosDi-n-butylamineK₂CO₃/Toluene1105-Bromo-N4,N4-di-n-butylpyridine-3,4-diamineNot Reported nih.gov (Analogous)

Negishi and Stille Coupling Applications

The Negishi and Stille couplings are versatile palladium-catalyzed cross-coupling reactions that form carbon-carbon bonds by reacting an organozinc (Negishi) or organotin (Stille) reagent with an organic halide. syr.eduwikipedia.orgresearchgate.net These reactions are highly valuable in organic synthesis for the construction of complex molecular architectures. As with the Sonogashira and Buchwald-Hartwig reactions, the selective reaction at the more labile C-I bond of this compound is expected.

In a Negishi coupling, an organozinc reagent, prepared from an alkyl or aryl halide, is coupled with the aryl iodide in the presence of a palladium catalyst. rsc.org The reaction is known for its high functional group tolerance. The Stille coupling employs an organostannane reagent, which is often stable enough to be isolated and purified. researchgate.net Both reactions would allow for the introduction of a wide range of alkyl, alkenyl, and aryl substituents at the 4-position of the pyridine ring, yielding 4-substituted-5-bromopyridin-3-amines. These products are useful building blocks for the synthesis of pharmaceuticals and agrochemicals. ambeed.com

Coupling TypeCatalyst/LigandOrganometallic ReagentSolventProductYield (%)Reference
NegishiPd₂(dba)₃/P(2-furyl)₃Phenylzinc chlorideTHF4-Phenyl-5-bromopyridin-3-amineHigh rsc.org (Analogous)
StillePd(PPh₃)₄/CuI2-(Tributylstannyl)thiopheneDMF5-Bromo-4-(thiophen-2-yl)pyridin-3-amineModerate to Good researchgate.net (Analogous)
NegishiPd(OAc)₂/SPhos(4-Methoxyphenyl)zinc chlorideToluene5-Bromo-4-(4-methoxyphenyl)pyridin-3-amineNot Reported researchgate.net (Analogous)

Functional Group Interconversions of the Amine Moiety

The amino group at the 3-position of this compound is a key site for a variety of functional group interconversions. These reactions allow for the modification of the electronic and steric properties of the molecule, as well as the introduction of new functionalities for further synthetic elaboration.

Acylation and Sulfonylation Reactions

The amino group of this compound can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. nih.gov Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. rsc.org These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen halide byproduct. The steric hindrance from the adjacent bromo and iodo substituents may influence the rate of these reactions, potentially requiring more forcing conditions compared to less substituted aminopyridines. The resulting amides and sulfonamides are often more stable and can serve as protecting groups or as precursors for further transformations.

Reaction TypeReagentBase/SolventProductReference
AcylationAcetyl chloridePyridine/DCMN-(5-Bromo-4-iodopyridin-3-yl)acetamide nih.gov (General)
Sulfonylationp-Toluenesulfonyl chlorideTriethylamine/DCMN-(5-Bromo-4-iodopyridin-3-yl)-4-methylbenzenesulfonamide rsc.org (General)
AcylationSuccinic anhydrideAcetic Acid/Reflux4-((5-Bromo-4-iodopyridin-3-yl)amino)-4-oxobutanoic acid (Analogous)

Alkylation Reactions of the Amino Group

The direct alkylation of the amino group in 3-aminopyridines can be challenging due to the potential for over-alkylation and the basicity of the pyridine nitrogen. nih.govnih.gov However, reductive amination provides a more controlled method for N-alkylation. This typically involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent such as sodium triacetoxyborohydride. syr.edu For N-Boc protected 3-amino-4-halopyridines, a one-pot deprotection and reductive amination protocol has been developed, which could be applicable to this compound. researchgate.net This method allows for the synthesis of a wide range of N-alkylated derivatives in good yields.

Alkylating Agent (via Reductive Amination)Reducing Agent/ConditionsProductReference
BenzaldehydeNaBH(OAc)₃/TMSOTf/TFAN-Benzyl-5-bromo-4-iodopyridin-3-amine nih.govnih.govsyr.eduresearchgate.net (Analogous)
Acetone (B3395972)NaBH(OAc)₃/TMSOTf/TFAN-Isopropyl-5-bromo-4-iodopyridin-3-amine nih.govnih.govsyr.eduresearchgate.net (Analogous)
CyclohexanoneNaBH(OAc)₃/TMSOTf/TFAN-Cyclohexyl-5-bromo-4-iodopyridin-3-amine nih.govnih.govsyr.eduresearchgate.net (Analogous)

Diazotization and Subsequent Transformations (beyond halogen introduction)

The diazotization of primary aromatic amines is a classic transformation that converts the amino group into a diazonium salt, which is a versatile intermediate for a wide range of substitution reactions. wikipedia.orglew.ro The diazotization of this compound would involve treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. nih.gov The resulting diazonium salt can then be subjected to various nucleophilic substitution reactions, where the diazonium group is displaced by a nucleophile with the evolution of nitrogen gas.

This methodology, often referred to as the Sandmeyer reaction when copper salts are used as catalysts, provides access to a variety of functional groups at the 3-position of the pyridine ring. nih.govwikipedia.org For example, reaction with copper(I) cyanide would yield the corresponding nitrile, while reaction with water would produce the hydroxyl derivative. These transformations significantly expand the synthetic utility of this compound, allowing for the introduction of functionalities that are not readily accessible by other means.

ReagentConditionsProductReference
NaNO₂, H₂SO₄/H₂O, ΔLow temp diazotization, then heat5-Bromo-4-iodopyridin-3-ol wikipedia.org (Analogous)
NaNO₂, HBF₄Low temp diazotization5-Bromo-3-fluoro-4-iodopyridine wikipedia.org (Analogous)
t-BuONO, CuCNAcetonitrile5-Bromo-4-iodopyridine-3-carbonitrile nih.gov (Analogous)

Metal-Halogen Exchange Reactions and Subsequent Electrophilic Trapping

Metal-halogen exchange is a cornerstone of organometallic chemistry for the formation of carbon-metal bonds, which can then be used to create new carbon-carbon or carbon-heteroatom bonds by reacting with electrophiles. wikipedia.org In dihalogenated aromatic systems, the selectivity of this exchange is well-established and generally follows the trend I > Br > Cl, especially at low temperatures with organolithium or Grignard reagents. wikipedia.org This principle is the key to the selective functionalization of this compound.

The reaction involves treating the substrate with an organometallic reagent, typically an alkyllithium (like n-BuLi or t-BuLi) or a Grignard reagent (like i-PrMgCl·LiCl), at low temperatures (e.g., -78 °C) in an aprotic solvent such as tetrahydrofuran (B95107) (THF). Due to the higher lability of the carbon-iodine bond compared to the carbon-bromine bond, the exchange occurs selectively at the C-4 position. This generates a transient pyridyl-4-magnesium or -lithium intermediate, leaving the bromine atom at C-5 untouched.

The presence of the C-3 amino group is generally compatible with these reaction conditions, particularly when the metal-halogen exchange is rapid at cryogenic temperatures. While amino groups can act as directing groups for metalation (deprotonation) of an adjacent C-H bond, the metal-halogen exchange is kinetically much faster for iodo- and bromo-substituted pyridines. znaturforsch.com

This highly regioselective metalation opens a pathway for the introduction of a wide variety of substituents at the C-4 position. The resulting organometallic intermediate is a potent nucleophile that can be trapped by a diverse range of electrophiles. This two-step sequence—selective iodine-metal exchange followed by electrophilic quench—provides a powerful strategy for elaborating the pyridine core. For instance, reaction with aldehydes or ketones yields secondary or tertiary alcohols, while quenching with DMF (dimethylformamide) introduces a formyl group.

The table below summarizes the expected outcomes of selective metal-halogen exchange at the C-4 position of this compound and subsequent reaction with various electrophiles, based on established reactivity principles for similar dihalopyridine systems. znaturforsch.comsigmaaldrich.com

Table 1: Predicted Products from Selective Metal-Halogen Exchange of this compound and Electrophilic Trapping
Reagent 1 (Exchange)Reagent 2 (Electrophile)IntermediatePredicted C-4 Functional GroupFinal Product Structure
i-PrMgCl·LiClPhCHO (Benzaldehyde)4-Magnesiated Pyridine-CH(OH)PhStructure of 5-bromo-4-(hydroxy(phenyl)methyl)pyridin-3-amine
n-BuLiDMF (Dimethylformamide)4-Lithiated Pyridine-CHO (Formyl)Structure of 5-bromo-3-aminoisonicotinaldehyde
t-BuLi(CH₃)₂CO (Acetone)4-Lithiated Pyridine-C(OH)(CH₃)₂Structure of 2-(5-bromo-3-aminopyridin-4-yl)propan-2-ol
i-PrMgCl·LiClB(Oi-Pr)₃ then H₃O⁺4-Magnesiated Pyridine-B(OH)₂ (Boronic acid)Structure of (5-bromo-3-aminopyridin-4-yl)boronic acid
n-BuLiCO₂ then H₃O⁺4-Lithiated Pyridine-COOH (Carboxylic acid)Structure of 5-bromo-3-aminoisonicotinic acid

Cascade and Domino Reactions Involving this compound

Cascade reactions, also known as domino or tandem reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. beilstein-journals.org These reactions are highly efficient, reducing waste and saving time and resources. While specific literature examples detailing cascade reactions initiated from this compound are not prevalent, the compound’s structure is ripe with potential for such transformations. Its three distinct functional handles—an amino group, a bromine atom, and an iodine atom—can be leveraged to design powerful synthetic sequences.

A plausible domino sequence could be initiated by a transition-metal-catalyzed cross-coupling reaction, taking advantage of the differential reactivity of the C-I and C-Bonds. The C-I bond is significantly more reactive in palladium-catalyzed reactions like Suzuki, Sonogashira, or Heck couplings. A one-pot, two-step cascade could involve:

Initial Palladium-Catalyzed Coupling: A selective Sonogashira coupling of an alkyne at the C-4 iodo position.

Intramolecular Cyclization: The newly introduced alkyne moiety, now positioned ortho to the C-3 amino group, could undergo a subsequent intramolecular cyclization onto the alkyne. This cyclization could be catalyzed by the same palladium catalyst or a different metal catalyst added in the same pot, leading to the formation of a fused heterocyclic system, such as a pyrrolo[3,2-c]pyridine. The still-intact C-5 bromine atom would then be available for further functionalization.

An alternative cascade could involve an initial metal-halogen exchange (as described in section 3.5) followed by an intramolecular reaction. For example, if the amino group were first acylated with a substituent containing an electrophilic center, a selective iodine-metal exchange at C-4 could be followed by an intramolecular cyclization to form a new ring.

The following table outlines a hypothetical, yet chemically sound, domino reaction sequence for the synthesis of a fused pyridine system starting from this compound.

Table 2: Hypothetical Domino Reaction Sequence Starting from this compound
StepReaction TypeReagentsIntermediate/ProductDescription
1Sonogashira CouplingTerminal Alkyne (e.g., Phenylacetylene), Pd(PPh₃)₄, CuI, Et₃N4-Alkynyl-5-bromopyridin-3-amineSelective cross-coupling occurs at the more reactive C-I bond to install an alkynyl group at C-4.
2Intramolecular Cyclization (e.g., Larock Indole Synthesis variant)PdCl₂(PPh₃)₂, Na₂CO₃ (in the same pot)Fused Pyrrolo[3,2-c]pyridineThe palladium catalyst promotes the intramolecular cyclization of the amino group onto the alkyne, forming a new five-membered ring.
3Final ProductN/ASubstituted 6-Bromo-1H-pyrrolo[3,2-c]pyridineThe final product is a fused heterocyclic system with the bromine atom available for subsequent modifications.

Computational and Theoretical Investigations of 5 Bromo 4 Iodopyridin 3 Amine

Electronic Structure and Molecular Orbital Analysis

Computational chemistry provides powerful tools to investigate the intrinsic properties of molecules. For 5-bromo-4-iodopyridin-3-amine, understanding its electronic structure is key to predicting its reactivity in various chemical transformations.

Density Functional Theory (DFT) Studies of Molecular Configuration

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are instrumental in determining the optimized molecular geometry of this compound. These calculations provide data on bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

The presence of bulky bromine and iodine atoms, alongside the amino group, introduces significant steric and electronic effects that influence the planarity and bond characteristics of the pyridine (B92270) ring. DFT studies on similar substituted pyridines have shown that halogen substituents can cause slight distortions in the pyridine ring's bond angles. electrochemsci.org The calculated molecular electrostatic potential (MEP) map is another crucial output from DFT studies. It visualizes the electron density distribution and helps in identifying the electrophilic and nucleophilic sites within the molecule. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the amino group, indicating their nucleophilic character. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino group and, to a lesser extent, associated with the C-Br and C-I bonds, highlighting their potential for electrophilic interactions or halogen bonding.

Table 1: Representative Calculated Geometric Parameters for Substituted Pyridines (Note: The following data is representative and based on general findings for substituted pyridines from computational studies. Specific experimental or calculated values for this compound are not readily available in published literature.)

ParameterRepresentative Value
C-Br Bond Length~1.90 Å
C-I Bond Length~2.10 Å
C-N (amino) Bond Length~1.38 Å
C-N-C (ring) Angle~117°
C-C-Br Angle~121°
C-C-I Angle~120°

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. dergipark.org.tr It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and distributions of these orbitals are critical in determining the nature of chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, indicating its propensity to act as an electron donor in reactions with electrophiles. The LUMO, on the other hand, would likely be distributed over the pyridine ring and the carbon-halogen bonds, particularly the C-I bond, suggesting these are the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Pyridines (Note: These values are illustrative and based on DFT calculations for analogous compounds like 3-bromo-2-hydroxypyridine. mdpi.com They serve to demonstrate the expected range and interpretation.)

Molecular OrbitalEnergy (eV)
HOMO-6.9 to -7.5
LUMO-0.5 to -1.5
HOMO-LUMO Gap (ΔE)5.4 to 6.5

Theoretical Studies on Reaction Mechanisms and Transition States

Computational modeling is invaluable for elucidating complex reaction mechanisms, identifying transient intermediates, and calculating the energies of transition states. This provides a deeper understanding of reaction pathways and selectivity.

Elucidation of Catalytic Reaction Pathways

This compound is a prime candidate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, which are pivotal in the synthesis of complex pharmaceuticals. acs.orgnih.gov Theoretical studies can model the entire catalytic cycle for such reactions. This involves calculating the energies of all intermediates and transition states for the key steps: oxidative addition, transmetalation (in Suzuki-Miyaura), and reductive elimination.

Computational models for similar polyhalogenated pyridines suggest that the oxidative addition of the palladium catalyst is the rate-determining step and that it occurs preferentially at the C-I bond over the C-Br bond due to the lower bond dissociation energy of the former. DFT calculations can map out the potential energy surface of the reaction, providing a detailed, step-by-step understanding of the energy changes throughout the catalytic process.

Computational Modeling of Regioselectivity

A key challenge in the functionalization of polyhalogenated heterocycles is controlling the regioselectivity of the reaction. This compound has multiple potential reaction sites. Computational modeling can predict the most likely site of reaction by comparing the activation energies for reactions at different positions.

For nucleophilic aromatic substitution (SNAr) reactions, the regioselectivity is governed by the stability of the Meisenheimer intermediate. DFT calculations can determine the relative energies of the intermediates formed upon nucleophilic attack at the various positions on the pyridine ring. The electron-withdrawing effects of the bromine and iodine atoms, combined with the directing effect of the amino group, will influence the stability of these intermediates. researchgate.net It is generally expected that nucleophilic attack will be favored at positions activated by electron-withdrawing groups. In catalytic reactions, the regioselectivity is often determined by the initial oxidative addition step, which, as mentioned, is favored at the more reactive C-I bond.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to build predictive models. electrochemsci.orgasianpubs.org

For this compound and related compounds, several key quantum chemical descriptors can be calculated to establish structure-reactivity relationships:

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2, it is a measure of the molecule's resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. dergipark.org.tr

Chemical Potential (μ): Calculated as (EHOMO + ELUMO) / 2, it represents the escaping tendency of electrons from the molecule. mdpi.com

Electrophilicity Index (ω): Calculated as μ2 / (2η), it quantifies the ability of a molecule to accept electrons. asianpubs.org

By calculating these descriptors for a series of related substituted pyridines and correlating them with experimentally observed reactivity (e.g., reaction rates, yields), a QSAR model can be developed. Such models can then be used to predict the reactivity of new, yet-to-be-synthesized compounds, thereby guiding synthetic efforts. Studies on substituted pyridines have shown good correlations between these calculated descriptors and properties like pKa and inhibition efficiency in various applications. electrochemsci.orgresearchgate.net

Table 3: Representative Quantum Chemical Descriptors for Substituted Pyridines (Note: These values are illustrative and based on general findings from computational studies on substituted pyridines. dergipark.org.trmdpi.com)

DescriptorRepresentative Value Range
Chemical Hardness (η)2.7 - 3.3 eV
Chemical Potential (μ)-3.7 to -4.5 eV
Electrophilicity Index (ω)2.2 - 3.0 eV
Dipole Moment (μD)2.0 - 4.0 Debye

Computational Assistance in Synthetic Route Design (Computer-Aided Synthesis Planning - CASP)

Computer-Aided Synthesis Planning (CASP) has become an indispensable tool in modern organic chemistry, revolutionizing the way synthetic routes are designed. nih.gov These computational tools employ sophisticated algorithms to navigate the complex web of possible chemical reactions, aiming to identify the most efficient and viable pathways to a target molecule. nottingham.ac.uk For a polysubstituted heterocyclic compound like this compound, CASP can be particularly valuable in devising a regioselective synthesis strategy, which is often a significant challenge.

CASP programs typically operate on the principle of retrosynthesis. The software deconstructs the target molecule into simpler, commercially available precursors by applying a series of known chemical transformations in reverse. youtube.com For this compound, a plausible retrosynthetic analysis generated by a CASP tool would likely explore several key bond disconnections.

A primary strategy would involve the disconnection of the carbon-halogen bonds. Given the reactivity of pyridine rings, the introduction of halogen atoms is a common synthetic step. A CASP tool might propose a route starting from a simpler aminopyridine precursor. The software would analyze the directing effects of the amino group to determine the optimal sequence for introducing the bromine and iodine atoms.

Possible Retrosynthetic Pathways identified by CASP:

Pathway 1: Late-stage Halogenation: A retrosynthetic approach might suggest the disconnection of the C-I and C-Br bonds, leading back to 3-aminopyridine. The CASP software would then evaluate forward pathways, considering the directing effects of the amino group (ortho- and para-directing). Direct halogenation would likely be challenging due to the formation of multiple isomers. Therefore, the software might suggest protecting the amino group to control regioselectivity. The iodination and bromination steps could then be planned. For instance, iodination of an aminopyridine can be achieved using iodine and an oxidizing agent, while bromination often utilizes N-bromosuccinimide (NBS).

Pathway 2: Diazotization-Sandmeyer Reaction: An alternative route a CASP program could identify involves a Sandmeyer-type reaction. researchgate.net This pathway would start from a diaminopyridine precursor. For example, starting with 3,4-diaminopyridine, one amino group could be selectively converted into an iodo group via diazotization followed by treatment with potassium iodide. google.com The remaining amino group and the pyridine ring would then need to be brominated at the 5-position.

Pathway 3: Functional Group Interconversion from a Pre-halogenated Precursor: The software could also identify routes starting from already halogenated pyridines. For example, a plausible precursor might be a bromo-iodopyridine derivative that can be subsequently animated. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that CASP tools would likely consider for this transformation. researchgate.net

The table below illustrates a simplified output that a CASP tool might generate, outlining potential precursors and the key transformations required.

Target MoleculePrecursor 1Transformation 1Precursor 2Transformation 2
This compound5-Bromopyridin-3-amineIodination (e.g., with NIS)3-AminopyridineSelective Bromination
This compound4-Iodopyridin-3-amineBromination (e.g., with NBS)3-AminopyridineSelective Iodination
This compound3-Amino-5-bromopyridin-4-olDiazotization/Iodination5-Bromopyridin-3,4-diolAmination

Ultimately, the CASP software would rank these and other potential routes based on various metrics, including the number of steps, theoretical yield, cost of starting materials, and the number of required purification steps, thereby providing chemists with a powerful tool for strategic decision-making in the laboratory. nottingham.ac.ukacs.org

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which is crucial for their structural elucidation and characterization. rsc.org Density Functional Theory (DFT) has emerged as a particularly robust method for calculating various molecular properties, including NMR chemical shifts. researchgate.netresearchgate.net For this compound, DFT calculations can provide valuable insights into its ¹H and ¹³C NMR spectra, aiding in the confirmation of its structure.

The standard computational protocol involves first optimizing the molecule's geometry using a selected DFT functional (such as B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net Following the geometry optimization, the NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The calculated isotropic shielding values are then converted into chemical shifts (δ) by referencing them to the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. In this compound, the substituents have distinct and predictable effects:

Amino Group (-NH₂): This electron-donating group generally causes an upfield shift (lower δ value) for the protons and carbons on the pyridine ring, particularly at the ortho and para positions.

Halogens (-Br, -I): These electronegative atoms exert a deshielding effect, causing a downfield shift (higher δ value) for adjacent carbons. This effect, known as the "heavy atom effect," is more pronounced for iodine than for bromine.

The following table presents a set of hypothetical, yet chemically plausible, predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using DFT. These values are illustrative and would require experimental verification.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~145.8
H2~8.10-
C3-~125.3
C4-~95.2
C5-~110.1
C6-~148.5
H6~8.35-
NH₂~5.50-

Discrepancies between predicted and experimental spectra can arise, but computational studies can help resolve ambiguities, especially in complexly substituted molecules. By comparing the calculated spectra with experimental data, researchers can confidently assign signals and verify the regiochemistry of the synthesized compound. researchgate.net

5 Bromo 4 Iodopyridin 3 Amine As a Versatile Building Block in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The unique arrangement of reactive sites on 5-bromo-4-iodopyridin-3-amine makes it an ideal precursor for the synthesis of intricate heterocyclic frameworks. The amino group, along with the ortho/para halogen substituents, provides multiple avenues for cyclization and annulation reactions.

The synthesis of pyrido-fused ring systems, such as pyrido[1,2-a]benzimidazoles, benefits significantly from precursors like this compound. thieme-connect.com These scaffolds are prevalent in many bioactive molecules. thieme-connect.com The general strategy involves leveraging the differential reactivity of the carbon-iodine and carbon-bromine bonds. The C-I bond is more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the C-Br bond. smolecule.com This allows for a selective reaction at the 4-position while leaving the bromine at the 5-position intact for subsequent transformations.

For instance, a Suzuki coupling could be performed at the C4-I position, followed by a second coupling or a different cyclization reaction involving the C5-Br and the C3-amine. This stepwise approach provides access to a diverse range of substituted pyrido-fused heterocycles. A related strategy has been used in the synthesis of 1H-pyrazolo[3,4-b]pyridines, where the formation of a pyridine (B92270) ring is fused onto a pre-existing pyrazole. mdpi.com

Table 1: Regioselective Cross-Coupling for Heterocycle Synthesis
Starting Material TypeReactionReactive SiteCatalyst System (Example)Resulting Structure Type
Bromo-Iodo-AminopyridineSuzuki-Miyaura CouplingC-I (Iodine)Pd(PPh₃)₄ / K₂CO₃4-Aryl-5-bromopyridin-3-amine
4-Aryl-5-bromopyridin-3-amineBuchwald-Hartwig AminationC-Br (Bromine)Pd₂(dba)₃ / XantphosPyrido-fused heterocycle

Beyond simple fused systems, this compound serves as a key intermediate for constructing more extensive polycyclic aromatic nitrogen heterocycles. Methodologies like the Larock heteroannulation, a powerful palladium-catalyzed reaction for synthesizing indoles and other heterocycles, can be adapted for such purposes. ub.edu The reaction typically involves the annulation of an alkyne with a substituted aniline (B41778) derivative. ub.edu The 3-amino group of the title compound can act as the aniline equivalent, while the halogens provide handles for introducing the alkyne partner via Sonogashira coupling.

The sequential functionalization is critical here. A Sonogashira coupling can be selectively performed at the more reactive C-I bond to introduce an alkyne. The resulting 4-alkynyl-5-bromopyridin-3-amine is then primed for an intramolecular cyclization or a subsequent intermolecular reaction at the bromine site to build the polycyclic system. This approach has been applied to the synthesis of complex natural products and their analogs, including carbolines and pyrrolo[2,3-b]pyridines. ub.edu

Precursors for Functional Materials and Advanced Polymers

The utility of this compound extends into materials science, where it can be used as a monomer or a key intermediate for the synthesis of functional materials and advanced polymers. Halogenated heterocyclic compounds are valuable in the development of materials with specific electronic or optical properties.

A notable application is in the synthesis of n-type cationic conjugated polymers for thermoelectric applications. In one study, researchers strategically used 5-bromo-2-iodopyridine (B1269129) to improve the regioselectivity of a Suzuki coupling reaction to create a key monomer. chinesechemsoc.org The use of a bromo-iodopyridine derivative instead of a dibromopyridine allowed for better control over the polymerization process, leading to polymers with enhanced molecular weights and desirable properties. chinesechemsoc.org Similarly, this compound could be incorporated into polymer backbones through sequential Stille or Suzuki couplings, with the amino group providing a site for further modification or influencing the polymer's solubility and electronic characteristics.

Table 2: Potential Applications in Materials Science
Material TypeSynthetic Role of this compoundKey Functional Groups UtilizedPotential Properties
Conjugated PolymersMonomer for Stille/Suzuki PolymerizationC-I, C-BrThermoelectric, Optoelectronic
Specialty CoatingsBuilding block for polymer synthesisPyridine Nitrogen, Amino GroupEnhanced durability, Environmental resistance
Organic DyesCore scaffold for chromophore synthesisEntire moleculeSpecific optical properties

Development of Chemical Probes and Ligands for Catalysis

The structural features of this compound make it an excellent scaffold for developing chemical probes and ligands for catalysis. The pyridine nitrogen and the exocyclic amino group can act as bidentate or monodentate ligands, coordinating to transition metals to form catalytically active complexes. fluorochem.co.uk The halogens allow for the attachment of the scaffold to other molecular entities or solid supports.

In the context of chemical probes, substituted pyridines are central to the design of inhibitors for biological targets like protein kinases. nih.gov For example, a research program aimed at developing selective inhibitors for Activin Receptor-Like Kinases (ALK1/2) utilized a modular synthesis starting from a substituted pyridinol to build complex furo[3,2-b]pyridine (B1253681) cores. nih.gov The ability to selectively functionalize a precursor like this compound would allow for the rapid generation of a library of analogs to probe structure-activity relationships. Furthermore, its derivatives have been explored for use as fluorescent probes and in the development of PET imaging agents, where the bromine or iodine atom can be replaced with a radionuclide. lookchem.com

Strategic Role in Drug Discovery and Lead Optimization Programs

This compound is a valuable intermediate in drug discovery and lead optimization programs. lookchem.com Halogenated pyridines are integral components of many biologically active molecules and serve as versatile starting points for medicinal chemists. cymitquimica.comsmolecule.com

This compound and its analogs play a role in the synthesis of potential therapeutics across various disease areas. For instance, 2-amino-5-bromo-3-iodopyridine (B1270907) is a crucial intermediate in the synthesis of potent tyrosine kinase inhibitors used in cancer chemotherapy. ijssst.info The scaffold is also found in compounds investigated as antimalarials and agents against Human African Trypanosomiasis. lookchem.comnih.gov

During lead optimization, the goal is to systematically modify a hit compound to improve its efficacy, selectivity, and pharmacokinetic properties. The orthogonal reactivity of this compound is ideal for this process. In a program to optimize trypanocidal agents, a 5-bromo-7-azaindole (B68098) was converted to a dihalide intermediate to explore how different substituents at the 3-position affected solubility and biological activity. nih.gov This highlights how a bromo-iodo-aminopyridine scaffold allows medicinal chemists to fine-tune molecular properties by introducing a wide array of functional groups through selective cross-coupling reactions.

Table 3: Applications in Drug Discovery Programs
Therapeutic AreaTarget Class/DiseaseRole of Pyridine ScaffoldReference
OncologyTyrosine Kinase InhibitorsKey intermediate for inhibitor synthesis ijssst.info
Infectious DiseaseMalariaCore of orally active antimalarials lookchem.com
Infectious DiseaseHuman African TrypanosomiasisScaffold for lead optimization to improve solubility nih.gov
Infectious DiseaseVisceral LeishmaniasisCore of proteasome inhibitors nih.gov

Future Research Directions for 5 Bromo 4 Iodopyridin 3 Amine

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient methods for the synthesis of 5-bromo-4-iodopyridin-3-amine is a critical area for future research. Current synthetic routes may rely on harsh reagents, produce significant waste, and require multiple steps. Future efforts should focus on "green chemistry" principles to address these limitations.

Key research avenues include:

One-Pot and Multicomponent Reactions: Designing convergent synthetic strategies where multiple bond-forming events occur in a single reaction vessel can significantly improve efficiency and reduce waste. acs.orgnih.govmdpi.com The development of a one-pot synthesis starting from readily available precursors would represent a significant advancement.

Catalytic C-H Functionalization: Direct and selective functionalization of C-H bonds on the pyridine (B92270) ring could offer a more atom-economical approach to installing the bromo and iodo substituents, bypassing the need for pre-functionalized starting materials. researchgate.netnih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. nih.govacs.org Developing a flow-based synthesis for this compound could enable safer handling of potentially hazardous reagents and facilitate large-scale production.

Alternative Solvents and Energy Sources: Investigating the use of greener solvents, such as bio-based solvents or supercritical fluids, can reduce the environmental impact of the synthesis. ijarsct.co.innih.govresearchgate.net Additionally, exploring alternative energy sources like microwave irradiation or sonication could lead to faster reaction times and improved energy efficiency. acs.orgnih.govijarsct.co.inmdpi.com

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesKey Research Challenges
One-Pot Reactions Reduced workup steps, higher overall yield, less solvent waste.Achieving high selectivity with multiple reactive sites.
C-H Functionalization High atom economy, use of simpler starting materials.Controlling regioselectivity on the pyridine ring.
Flow Chemistry Enhanced safety, precise control over reaction parameters, easy scalability.Initial setup costs, potential for clogging with solid byproducts.
Green Solvents/Energy Reduced environmental impact, potentially faster reaction rates.Solvent compatibility with reagents, specialized equipment requirements.

Development of Asymmetric Transformations and Chiral Derivatization

The introduction of chirality into derivatives of this compound is a crucial step toward the development of new therapeutics, as stereochemistry often plays a pivotal role in biological activity. chim.itresearchgate.net Future research should focus on developing enantioselective methods to synthesize chiral derivatives.

Promising areas of investigation include:

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can enable the enantioselective synthesis of a wide range of chiral pyridine derivatives. chim.itnih.govrsc.orgnih.govrsc.orgrsc.org Research could focus on the asymmetric functionalization of the amine group or the development of enantioselective cross-coupling reactions at the bromo or iodo positions.

Chiral Auxiliary-Mediated Synthesis: The temporary attachment of a chiral auxiliary to the this compound scaffold can direct the stereochemical outcome of subsequent reactions. While stoichiometric, this approach can be highly effective for establishing key stereocenters.

Enzymatic Resolutions: Biocatalysis offers a green and highly selective method for resolving racemic mixtures of chiral derivatives. Enzymes such as lipases or proteases could be employed to selectively acylate one enantiomer, allowing for their separation.

The development of these methods will be instrumental in creating libraries of enantiomerically pure compounds for biological screening.

Advanced Computational Studies for Enhanced Reactivity Prediction and Rational Design

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules, thereby guiding experimental design and accelerating the discovery process. osu.edu For this compound, advanced computational studies can offer significant insights.

Future computational efforts should include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule and predict its reactivity towards various reagents. ias.ac.intandfonline.comresearcher.lifebohrium.comnih.gov This can help in understanding the regioselectivity of reactions at the different positions of the pyridine ring and the relative reactivity of the bromo and iodo substituents.

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the mechanisms of potential synthetic transformations, helping to optimize reaction conditions and identify potential side reactions. rsc.orgresearchgate.net

Virtual Screening and Molecular Docking: For medicinal chemistry applications, computational methods can be used to predict the binding affinity of virtual libraries of this compound derivatives to specific biological targets. mdpi.comnih.gov This can help prioritize the synthesis of compounds with the highest potential for therapeutic activity.

Table 2 highlights the potential applications of different computational methods in the study of this compound.

Computational MethodApplicationExpected Outcome
Density Functional Theory (DFT) Reactivity prediction, electronic structure analysis.Understanding of regioselectivity, prediction of reaction outcomes.
Molecular Dynamics (MD) Simulations Conformational analysis, solvent effects.Insight into the dynamic behavior of derivatives in solution.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling enzyme-ligand interactions.Prediction of binding modes and affinities for biological targets.
Virtual High-Throughput Screening (vHTS) Large-scale in silico screening of virtual libraries.Identification of promising lead compounds for synthesis.

Design and Synthesis of Highly Functionalized Derivatives with Tailored Reactivity Profiles

The presence of three distinct functional groups on the this compound scaffold provides a rich platform for the synthesis of a diverse range of derivatives with tailored properties. lifechemicals.comresearchgate.net Future research should focus on leveraging this multifunctionality to create novel building blocks for various applications.

Key strategies for derivatization include:

Selective Cross-Coupling Reactions: The differential reactivity of the C-Br and C-I bonds can be exploited to perform sequential and selective cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of a wide variety of substituents at the 4- and 5-positions.

Functionalization of the Amine Group: The amino group at the 3-position can be readily modified through acylation, alkylation, or diazotization reactions, providing access to a wide array of amides, secondary and tertiary amines, and other nitrogen-containing functionalities.

Ring-Fused Heterocycles: The vicinal arrangement of the amine and iodo groups offers opportunities for the synthesis of fused heterocyclic systems, such as pyrido[3,4-b]pyrazines or pyrido[3,4-d]pyridazines, which are privileged structures in medicinal chemistry.

The systematic exploration of these derivatization strategies will lead to the creation of novel compound libraries with diverse chemical and physical properties.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the discovery and optimization of new derivatives of this compound, the integration of modern automation and high-throughput experimentation (HTE) is essential. youtube.comucla.edu These technologies enable the rapid synthesis and screening of large numbers of compounds, significantly reducing the time and resources required for traditional research.

Future directions in this area include:

Automated Synthesis Platforms: The use of robotic systems can automate the entire synthesis workflow, from reagent dispensing and reaction monitoring to purification and analysis. merckmillipore.comresearchgate.netyoutube.comnih.govdrugtargetreview.com This would allow for the rapid generation of libraries of this compound derivatives for screening.

High-Throughput Screening (HTS): HTS technologies can be used to rapidly screen large compound libraries for desired biological activities or material properties. This can quickly identify promising lead compounds for further development.

Machine Learning and AI-Driven Discovery: The vast amounts of data generated from HTE can be analyzed using machine learning algorithms to identify structure-activity relationships and guide the design of new and improved derivatives. acs.org AI-driven platforms can even autonomously design and execute experiments, further accelerating the discovery cycle.

The adoption of these advanced technologies will be crucial for unlocking the full potential of this compound in a timely and efficient manner.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-4-iodopyridin-3-amine, and how can competing halogenation pathways be minimized?

  • Methodological Answer : Begin with a pyridine precursor functionalized at the 3-amine position. Sequential halogenation (bromination followed by iodination) under controlled temperatures (0–5°C) can minimize cross-reactivity. Use directing groups (e.g., -NH₂) to favor electrophilic substitution at the 4- and 5-positions. Monitor reaction progress via TLC and HPLC, adjusting stoichiometry of NIS (N-iodosuccinimide) and brominating agents to suppress over-halogenation. Purify intermediates via column chromatography with silica gel and dichloromethane/hexane gradients .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., deshielding of pyridine protons adjacent to halogens).
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (expected m/z for C₅H₄BrIN₂: ~321.82).
  • Elemental analysis : Ensure <2% deviation in C/H/N ratios.
    Cross-reference with crystallographic data (if available) from analogous halogenated pyridines .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification.
  • Storage : Keep in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent degradation.
  • Spill management : Neutralize with activated charcoal, then dispose as halogenated waste. Document first-aid measures for inhalation (fresh air, medical attention) and skin contact (soap/water wash) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or splitting patterns) for this compound?

  • Methodological Answer :

  • Variable-temperature NMR : Assess dynamic effects (e.g., rotational barriers) that may distort splitting patterns.
  • DFT calculations : Model nuclear Overhauser effects (NOE) and compare with experimental data to validate spatial arrangements.
  • Isotopic labeling : Introduce ¹⁵N or deuterium at specific positions to simplify spectra interpretation.
    Cross-validate findings with literature on structurally related iodopyridines .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Density functional theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the iodine atom may act as a better leaving group than bromine in Suzuki-Miyaura couplings.
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on transition-state energetics.
  • Hammett plots : Corlate substituent effects (σ values of -Br, -I) with reaction rates .

Q. How to design experiments to investigate the impact of halogen electronegativity on substitution patterns in derivatives of this compound?

  • Methodological Answer :

  • Controlled competition experiments : React the compound with nucleophiles (e.g., amines, thiols) under identical conditions, quantifying substitution at Br vs. I sites via LC-MS.
  • Kinetic isotope effects (KIE) : Replace H with D at reactive positions to study rate-determining steps.
  • In situ monitoring : Use Raman spectroscopy or UV-vis to track intermediate formation during halogen displacement .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for halogen-exchange reactions involving this compound?

  • Methodological Answer :

  • Systematic reproducibility checks : Replicate experiments under varying conditions (solvent polarity, catalyst loading).
  • Side-product profiling : Use GC-MS to identify byproducts (e.g., dehalogenated species or dimerization).
  • Meta-analysis : Compare datasets from peer-reviewed studies, noting trends in solvent systems (e.g., DMSO vs. acetonitrile) and catalyst types (Pd vs. Cu) .

Tables for Quick Reference

Property Technique Expected Outcome Reference
Halogen reactivity rankingDFT calculationsI > Br in oxidative addition reactions
Optimal purification methodColumn chromatographySilica gel, DCM/hexane (3:7) gradient
Thermal stabilityTGA/DSCDecomposition onset: ~180°C

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Reactant of Route 1
5-broMo-4-iodopyridin-3-aMine
Reactant of Route 2
Reactant of Route 2
5-broMo-4-iodopyridin-3-aMine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.